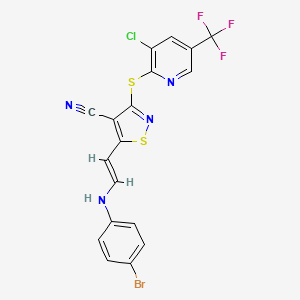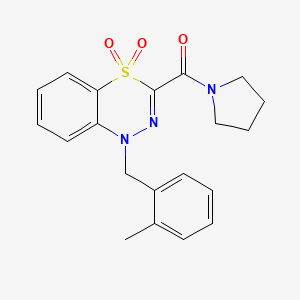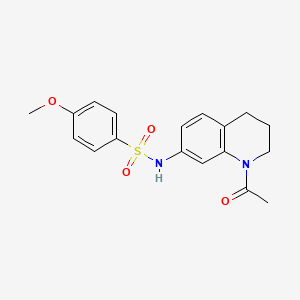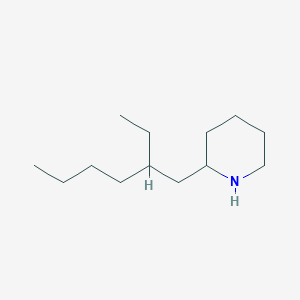
9-Methyl-6-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydrocarbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Methyl-6-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydrocarbazole is a complex organic compound that belongs to the class of tetrahydrocarbazoles. This compound features a unique structure with an oxirane (epoxide) ring attached to a methoxy group, which is further connected to a tetrahydrocarbazole core. The presence of the oxirane ring imparts significant reactivity to the molecule, making it a valuable intermediate in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-6-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydrocarbazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrocarbazole Core: The initial step involves the synthesis of the tetrahydrocarbazole core through a cyclization reaction. This can be achieved by condensing an appropriate aniline derivative with a ketone or aldehyde under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the Oxirane Ring: The final step involves the formation of the oxirane ring. This can be accomplished by reacting the intermediate with an epoxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
9-Methyl-6-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydrocarbazole can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the oxirane ring can yield alcohols or other reduced derivatives.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of new carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring may yield diols, while nucleophilic substitution can produce a variety of functionalized derivatives.
科学研究应用
9-Methyl-6-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydrocarbazole has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 9-Methyl-6-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydrocarbazole involves its interaction with molecular targets through the reactive oxirane ring. This ring can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its use and the nature of the interacting molecules.
相似化合物的比较
Similar Compounds
2-Methyl-6-(oxiran-2-yl)nicotinonitrile: This compound features a similar oxirane ring but differs in the core structure and functional groups.
6-(Oxiran-2-ylmethoxy)-1,2,3,4-tetrahydrocarbazole: Similar to the target compound but lacks the methyl group.
Uniqueness
9-Methyl-6-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydrocarbazole is unique due to the presence of both the methyl group and the oxirane ring, which confer distinct reactivity and properties. This combination makes it a versatile intermediate in various chemical and biological applications.
属性
IUPAC Name |
9-methyl-6-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydrocarbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-17-15-5-3-2-4-13(15)14-8-11(6-7-16(14)17)18-9-12-10-19-12/h6-8,12H,2-5,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDBALQBUYMBKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C3=C1C=CC(=C3)OCC4CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-((3,4-Dichlorobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2405595.png)




amino}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2405606.png)
![2-{[1-(2,5-difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2405609.png)
![N-(4-acetamidophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2405610.png)
![3-butyl-1-(3-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2405611.png)
![3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxybenzaldehyde](/img/structure/B2405612.png)

amine](/img/structure/B2405615.png)

![2-[2-[2-(2-Bromoethoxy)ethoxy]ethoxy]isoindole-1,3-dione](/img/structure/B2405617.png)
